1H,1H,2H,2H-Perfluorohexyl bromide

Catalog No.
S672168
CAS No.
38436-14-5
M.F
C6H4BrF9
M. Wt
326.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H,1H,2H,2H-Perfluorohexyl bromide

CAS Number

38436-14-5

Product Name

1H,1H,2H,2H-Perfluorohexyl bromide

IUPAC Name

6-bromo-1,1,1,2,2,3,3,4,4-nonafluorohexane

Molecular Formula

C6H4BrF9

Molecular Weight

326.99 g/mol

InChI

InChI=1S/C6H4BrF9/c7-2-1-3(8,9)4(10,11)5(12,13)6(14,15)16/h1-2H2

InChI Key

UDFSAZKDTBRQDY-UHFFFAOYSA-N

SMILES

C(CBr)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F

Canonical SMILES

C(CBr)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F

Synthesis

1H,1H,2H,2H-Perfluorohexyl bromide can be synthesized through various methods, including the free-radical bromination of 1H,1H,2H,2H-perfluorohexane with elemental bromine or N-bromosuccinimide (NBS). [, ] This reaction typically requires harsh conditions, such as high temperatures and the presence of a radical initiator.

Applications in Material Science

H,1H,2H,2H-Perfluorohexyl bromide finds use in the synthesis of various fluorinated materials, including:

  • Perfluorinated liquids: As a chain terminator in the synthesis of perfluorinated polyethers (PFPEs), which are used as lubricants and heat transfer fluids due to their excellent thermal and chemical stability. []
  • Fluorinated polymers: As a starting material for the preparation of fluorinated monomers and polymers with specific properties, such as hydrophobicity and oleophobicity, making them useful for applications like coatings and membranes. []

Use as a Deuterated Reference Standard

Due to the presence of the four deuterium atoms (²H), 1H,1H,2H,2H-Perfluorohexyl bromide serves as a valuable internal standard for nuclear magnetic resonance (NMR) spectroscopy. The unique chemical environment of the deuterium atoms provides a well-defined and non-overlapping peak in the NMR spectrum, allowing for accurate chemical shift referencing and signal normalization. []

1H,1H,2H,2H-Perfluorohexyl bromide is a fluorinated organic compound with the molecular formula C6H4BrF9\text{C}_6\text{H}_4\text{BrF}_9. It features a unique structure characterized by the presence of one bromine atom and nine fluorine atoms attached to a six-carbon chain. This compound is notable for its high stability and reactivity, making it valuable in various industrial and research applications. Its physical properties include a boiling point of approximately 93-94 °C and a molecular weight of 326.99 g/mol .

  • Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide ions or amines, leading to the formation of various derivatives.
  • Reduction Reactions: The compound can be reduced using agents like lithium aluminum hydride to yield perfluorohexane.
  • Oxidation Reactions: Although less common, oxidation can occur under specific conditions, resulting in the formation of perfluorohexyl alcohols or acids.

The biological activity of 1H,1H,2H,2H-Perfluorohexyl bromide has been explored primarily in the context of its interactions with biological systems. The compound's lipophilicity, enhanced by the presence of multiple fluorine atoms, allows it to interact effectively with lipid membranes. This property is particularly relevant in studies involving drug delivery systems and medical imaging applications where fluorinated compounds are utilized for their unique imaging characteristics .

Synthesis methods for 1H,1H,2H,2H-Perfluorohexyl bromide typically involve:

  • Fluorination: The introduction of fluorine atoms can be achieved through various methods such as electrochemical fluorination or using fluorinating agents.
  • Bromination: The bromine atom is incorporated into the molecule through electrophilic aromatic substitution reactions or direct bromination methods .

1H,1H,2H,2H-Perfluorohexyl bromide has diverse applications across several fields:

  • Chemistry: Serves as a reagent in synthesizing fluorinated compounds and as a building block for more complex molecules.
  • Biology: Used in studies involving fluorinated biomolecules and their biological interactions.
  • Medicine: Investigated for potential use in drug delivery systems and as a contrast agent in medical imaging due to its unique properties.
  • Industry: Utilized in producing specialty chemicals and materials with desirable characteristics such as hydrophobicity and chemical resistance .

Interaction studies involving 1H,1H,2H,2H-Perfluorohexyl bromide focus on its behavior in biological systems and its reactivity with various nucleophiles. The compound's ability to participate in nucleophilic substitution reactions makes it an interesting subject for research into how fluorinated compounds interact with biological membranes and other cellular components. These studies are crucial for understanding the potential implications of using such compounds in pharmaceuticals and biotechnology .

1H,1H,2H,2H-Perfluorohexyl bromide can be compared with other similar compounds that share structural characteristics but differ in their halogen substituents or carbon chain length:

Compound NameStructure CharacteristicsUnique Features
1H,1H,2H,2H-Perfluorohexyl iodideContains iodine instead of bromineDifferent reactivity due to iodine's larger size
1H,1H,2H,2H-Perfluorooctyl bromideLonger carbon chain (eight carbons)Higher hydrophobicity and different physical properties
1H,1H,2H,2H-Perfluorodecyl bromideEven longer carbon chain (ten carbons)Used in applications requiring enhanced chemical resistance

The uniqueness of 1H,1H,2H,2H-Perfluorohexyl bromide lies in its specific combination of bromine and fluorine atoms along with its relatively short carbon chain. This combination imparts distinct reactivity and stability compared to other perfluorinated compounds .

XLogP3

4.5

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Flammable Irritant

Flammable;Irritant

Wikipedia

1H,1H,2H,2H-Perfluorohexyl bromide

Use Classification

PFAS (per- and polyfluoroalkyl substances) -> OECD Category

Dates

Modify: 2023-08-15

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